molecular formula C11H16BrN3O2 B4672622 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine

4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine

Cat. No. B4672622
M. Wt: 302.17 g/mol
InChI Key: RKERHOZNYNOEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine, also known as BRD0705, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent.

Mechanism of Action

4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine binds to the acetyl-lysine binding pocket of BET proteins, preventing their interaction with chromatin and subsequent gene expression. This mechanism of action has been confirmed through structural studies and biochemical assays.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have also demonstrated its efficacy in reducing tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, its limited solubility and stability may pose challenges for certain experimental setups.

Future Directions

Future research on 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine could focus on its potential use in combination with other therapeutic agents, optimization of its pharmacokinetic properties, and investigation of its effects on other diseases beyond cancer and inflammation. Additionally, further studies on its mechanism of action and potential off-target effects could provide valuable insights for its clinical development.

Scientific Research Applications

4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine has been shown to exhibit potent inhibitory activity against a class of enzymes called bromodomain and extra-terminal (BET) proteins. These proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. As such, this compound has been investigated for its potential use as a therapeutic agent in these diseases.

properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-8-10(12)7-13-15(8)9(2)11(16)14-3-5-17-6-4-14/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKERHOZNYNOEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.